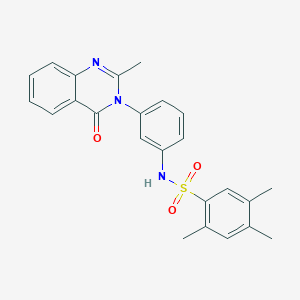
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound characterized by the presence of both sulfonamide and quinazoline moieties. The compound is notable for its diverse biological activities and its relevance in pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-4-oxoquinazoline
Reactants: Anthranilic acid and acetic anhydride
Conditions: Reflux, solvent such as toluene
Reagents: Hydrochloric acid
Reaction: Cyclization reaction to form quinazoline ring
Step 2: : Formation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline
Reactants: 2-methyl-4-oxoquinazoline and aniline derivatives
Conditions: Base catalyst such as sodium hydride
Step 3: : Attachment of sulfonamide group
Reactants: 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline and benzenesulfonyl chloride
Conditions: Cooling, using base like triethylamine
Industrial Production Methods: : The industrial synthesis of 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide requires scale-up considerations including the use of large-scale reactors, efficient purification techniques like recrystallization, and column chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: : Undergoes oxidation with agents like potassium permanganate, resulting in oxidative cleavage.
Reduction: : Reduction with hydrogen in the presence of palladium results in the reduction of the quinazoline ring.
Substitution: : Nucleophilic substitution reactions are common at the sulfonamide nitrogen, forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Hydrogen gas, palladium catalyst
Substitution Conditions: : Elevated temperatures, solvents such as dimethylformamide
Major Products
Oxidation: : Carboxylic acid derivatives
Reduction: : Quinazoline derivatives
Substitution: : Varied sulfonamide derivatives
科学的研究の応用
Chemistry: : This compound is used as a starting material for the synthesis of other heterocyclic compounds due to its reactive functional groups.
Biology: : In biological research, the compound has been studied for its potential as an enzyme inhibitor, impacting pathways involved in cell growth and apoptosis.
Medicine: : It's explored as a candidate in anticancer research due to its ability to inhibit specific kinase enzymes involved in cancer cell proliferation.
Industry: : The compound’s derivatives are used in the manufacture of certain dyes and pigments, and as intermediates in organic synthesis.
作用機序
The compound exerts its effects primarily through the inhibition of kinase enzymes. By binding to the ATP-binding site of these enzymes, it prevents phosphorylation events essential for cell signaling pathways. This interruption can lead to cell cycle arrest and apoptosis, making it a potential therapeutic agent in cancer treatment.
類似化合物との比較
Compared to other sulfonamide-quinazoline derivatives, 2,4,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide demonstrates higher specificity for certain kinase targets.
Similar Compounds
2,4,5-trimethylbenzenesulfonamide: : Lacks the quinazoline moiety, leading to different biological activity.
N-(3-(4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Similar backbone but lacks methyl substitutions, affecting its potency and selectivity.
Quinazoline derivatives: : Broad class with varying activities depending on substitutions.
The distinct structure of this compound endows it with unique properties, enhancing its potential in research and therapeutic applications.
特性
IUPAC Name |
2,4,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-12-17(3)23(13-16(15)2)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVYTOUKABKQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2870552.png)
![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopent-3-ene-1-carboxamide](/img/structure/B2870554.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2870556.png)

![2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2870558.png)
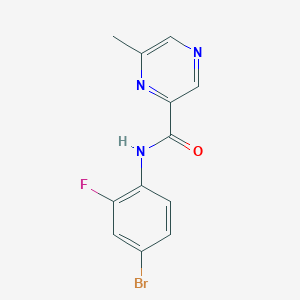
![2-[(4-fluorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2870561.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2870562.png)
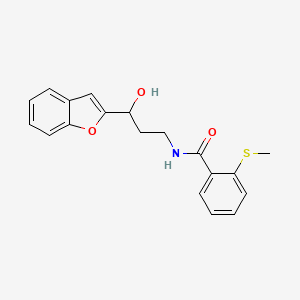
![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2870567.png)
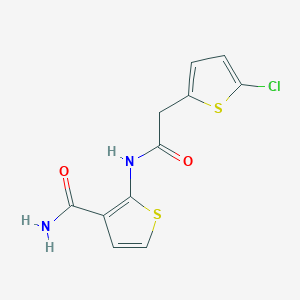
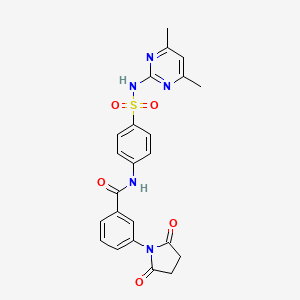
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide](/img/structure/B2870573.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2870574.png)
